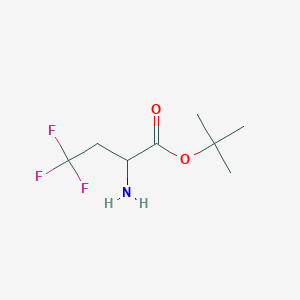

Tert-butyl 2-amino-4,4,4-trifluorobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-amino-4,4,4-trifluorobutanoate is a fluorinated amino acid derivative This compound is of significant interest in various fields of scientific research due to its unique chemical properties, which include the presence of a trifluoromethyl group and an amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4,4,4-trifluorobutanoate typically involves the alkylation of a glycine Schiff base with a trifluoromethylated alkyl halide under basic conditions. One method employs a recyclable chiral auxiliary to form a nickel (II) complex with the glycine Schiff base, which is then alkylated with trifluoromethyl ethyl iodide. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the tert-butyl ester .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and auxiliaries is also common to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-amino-4,4,4-trifluorobutanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include substituted amino acids, oxo derivatives, and coupled products with various organic moieties. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Applications De Recherche Scientifique

Tert-butyl 2-amino-4,4,4-trifluorobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with enhanced stability and bioactivity.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Medicine: It serves as a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.

Mécanisme D'action

The mechanism of action of tert-butyl 2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate biological pathways and exert its effects at lower concentrations compared to non-fluorinated analogs .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4,4,4-trifluorobutanoic acid: A closely related compound without the tert-butyl ester group.

Tert-butyl 2-amino-3,3,3-trifluoropropanoate: A similar compound with one less carbon in the backbone.

Tert-butyl 2-amino-4,4-difluorobutanoate: A compound with two fluorine atoms instead of three.

Uniqueness

Tert-butyl 2-amino-4,4,4-trifluorobutanoate is unique due to the combination of the tert-butyl ester group and the trifluoromethyl group.

Activité Biologique

Tert-butyl 2-amino-4,4,4-trifluorobutanoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H11F3N2O2

- Molecular Weight : 227.22 g/mol

- Functional Groups : The compound features an amino group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions.

The presence of the trifluoromethyl group enhances the compound's electronic properties, potentially increasing its affinity for biological targets. This modification may also affect its solubility and metabolic stability, making it an interesting candidate for drug development.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanisms of action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological processes.

- Receptor Binding : It has shown potential to bind selectively to certain receptors, which could modulate signaling pathways relevant to disease states.

Research indicates that the trifluoromethyl group enhances binding affinity due to its electronic characteristics, stabilizing interactions with biological targets .

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant enzyme inhibition activity. For instance:

- Inhibition of Metabolic Enzymes : Preliminary investigations suggest that the compound may interact with enzymes involved in amino acid metabolism. The trifluoromethyl group appears to enhance binding affinity compared to non-fluorinated analogs .

Receptor Interaction Studies

The compound's interaction with receptors has also been explored:

- TRPV1 Receptor Antagonism : Similar compounds have been investigated as TRPV1 receptor antagonists. The structure-activity relationship indicates that modifications in the amino group or the trifluoromethyl substituent can significantly impact receptor binding and antagonistic activity .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (S)-2-amino-4,4,4-trifluorobutanoate | Lacks (R)-configuration | Moderate enzyme inhibition |

| Tert-butyl (R)-2-amino-5,5,5-trifluoropentanoate | Similar trifluoromethyl group | Significant receptor binding |

| N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues | Different functional groups | TRPV1 receptor antagonism |

This table illustrates how variations in structure can lead to differences in biological activity. The presence of the trifluoromethyl group in this compound enhances its potential as a bioactive compound compared to others lacking this feature .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- In vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

- Metabolic Stability Testing : Research using Cunninghamella elegans has indicated that the compound is metabolized at a slower rate than non-fluorinated analogs but does not exhibit persistent organofluorine characteristics .

- Drug Development Potential : Given its unique properties and biological activities, this compound is being explored as a candidate for developing new therapeutic agents targeting metabolic diseases and pain management .

Propriétés

IUPAC Name |

tert-butyl 2-amino-4,4,4-trifluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAWKELJYPDHJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.